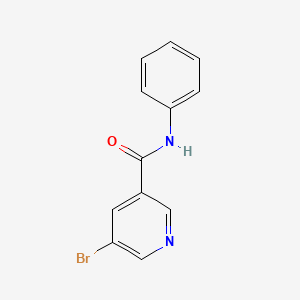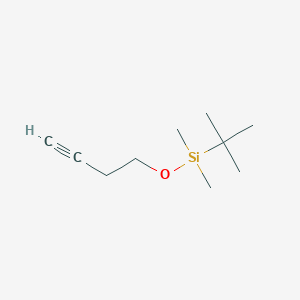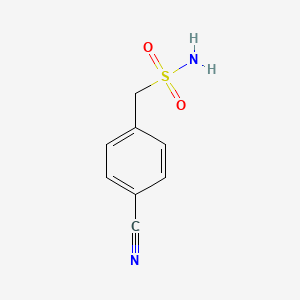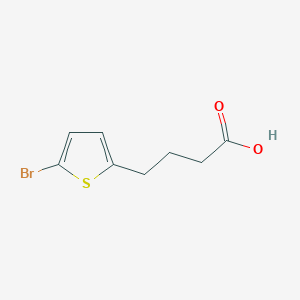
1-(4-cyanophenyl)-N-methylmethanesulfonamide
Übersicht
Beschreibung
1-(4-cyanophenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis in Organic Chemistry
Vinylsulfones and Vinylsulfonamides Synthesis : A study explores the synthesis of various vinylsulfones and vinylsulfonamides, which exhibit biological activities and are used in synthetic organic chemistry. The work includes the synthesis of low molecular weight compounds like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, starting from compounds including N,N-dimethylmethanesulfonamide (2020, Kharkov University Bulletin Chemical Series).
Cyanomethanesulfonyl Chloride Reactions : Another study discusses the transformation of cyanomethanesulfonamides into various derivatives such as alkoxymethylidene and aminomethylidene derivatives. This process contributes to the synthesis of different sulfonamide structures (2006, Monatshefte für Chemie / Chemical Monthly).
Asymmetric Cyclopropanations : A research highlights the use of Rhodium(II) N-(arylsulfonyl)prolinate in the synthesis of functionalized cyclopropanes. This study provides insights into key factors controlling the enantioselectivity of the synthesis process (1996, Journal of the American Chemical Society).
Structural and Molecular Studies
Structural Analysis : Research on the geometry and structure of N-(2-cyanophenyl)disulfonamides is presented, offering insights into their molecular structure. This includes analysis through nuclear magnetic resonance (NMR) and mass spectrometry (2021, Journal of Molecular Structure).
Electrochemical Reduction Studies : A study investigates the electrochemical reduction of compounds like p-nitrophenyl methyl sulfone and p-cyanophenyl methyl sulfone. It explores the behavior of electrogenerated radical anions of these compounds (2001, Journal of The Electrochemical Society).
Biocatalysis and Drug Metabolism
- Drug Metabolism Studies : The application of biocatalysis to drug metabolism is explored, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis (2006, Drug Metabolism and Disposition).
Synthesis of Kinase Inhibitors
- Sulfonamide-based Kinase Inhibitors : A report discusses the synthesis of sulfonamide-based kinase inhibitors, highlighting the use of 2,2,2-trifluoroethoxysulfonates. These compounds are potential inhibitors for the treatment of cancer (2010, Organic & biomolecular chemistry).
Wirkmechanismus
Target of Action
The primary targets of 1-(4-cyanophenyl)-N-methylmethanesulfonamide are aromatase and sulfatase enzymes . These enzymes play a crucial role in the biosynthesis of estrogen, a hormone that is involved in the growth and development of certain types of cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the biosynthesis of estrogen, leading to a decrease in the growth and proliferation of estrogen-dependent cancer cells .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway . By inhibiting aromatase and sulfatase, it prevents the conversion of androgens to estrogens and estrone sulfate to estrone, respectively . This leads to a decrease in the levels of circulating estrogens, which can inhibit the growth of estrogen-dependent tumors .
Pharmacokinetics
The compound’s effectiveness suggests that it has suitable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of circulating estrogens and a subsequent reduction in the growth of estrogen-dependent tumors .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(4-cyanophenyl)-N-methylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with lysine-specific demethylase 1, an enzyme involved in the regulation of gene expression through histone modification . The nature of this interaction involves the inhibition of the enzyme’s activity, leading to changes in the methylation status of histones and subsequent alterations in gene expression.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with lysine-specific demethylase 1 involves binding to the enzyme’s active site, inhibiting its demethylase activity . This inhibition leads to changes in the methylation status of histones, affecting gene expression. Additionally, this compound can modulate the activity of other enzymes and receptors, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, highlighting its potential for long-term biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biological effects primarily through modulation of enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, leading to the formation of various metabolites . These metabolic pathways influence the compound’s biological activity and its effects on cellular function. Additionally, this compound can affect metabolic flux and the levels of specific metabolites, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues also affects its overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications This localization influences its interactions with biomolecules and its overall biological effects
Eigenschaften
IUPAC Name |
1-(4-cyanophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














